2-((Fluoroiodomethyl)sulfonyl)pyridine
Description
2-((Fluoroiodomethyl)sulfonyl)pyridine is a pyridine derivative featuring a sulfonyl group substituted with a fluoroiodomethyl moiety (–CHFIO₂S–) at the 2-position of the pyridine ring. For instance, pyridine-2-sulfonyl chlorides can be synthesized via NaClO₂-mediated oxidation of thiol precursors , followed by substitution with fluoroiodomethyl groups.
Properties
Molecular Formula |
C6H5FINO2S |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-[fluoro(iodo)methyl]sulfonylpyridine |
InChI |
InChI=1S/C6H5FINO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H |
InChI Key |
XXSXBEYUENKPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((Fluoroiodomethyl)sulfonyl)pyridine typically involves the reaction of pyridine derivatives with fluoroiodomethyl sulfone precursors. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-((Fluoroiodomethyl)sulfonyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoroiodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organometallic reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
2-((Fluoroiodomethyl)sulfonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Fluoroiodomethyl)sulfonyl)pyridine involves its interaction with various molecular targets. The fluoroiodomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their functions . The sulfonyl group can participate in redox reactions, affecting the redox state of the target molecules and influencing their biological activities .
Comparison with Similar Compounds
Key Observations:
Iodine’s size may increase steric hindrance, reducing reaction rates in crowded environments compared to smaller halogens like chlorine .
Synthesis Methods :
- Sulfonylpyridines are commonly synthesized via N-oxide activation (e.g., using H-phosphonates with sulfonyl chlorides) or oxidation of thiols to sulfonyl chlorides . The fluoroiodomethyl group could be introduced via post-synthetic alkylation or halogen exchange.
Physical Properties :
- Molecular weights correlate with substituent complexity. The target compound (~315–320 g/mol, estimated) is heavier than difluoromethyl (193.17 g/mol) and methyl (173.19 g/mol) analogs due to iodine’s mass .
- Melting points for sulfonylpyridines range widely (e.g., 268–287°C for chloro-substituted derivatives ), suggesting the target compound may exhibit moderate thermal stability.
Applications :
- 2-((Difluoromethyl)sulfonyl)pyridine is prioritized in agrochemical markets due to cost-effectiveness and scalable synthesis .
- Iodine-containing analogs like 5-Fluoro-3-iodopyridin-2-yl triflate are valued in cross-coupling reactions for constructing complex heterocycles .
Challenges and Opportunities
- Synthetic Challenges : Introducing both fluorine and iodine on a methyl group requires precise control to avoid side reactions (e.g., C–I bond cleavage under harsh conditions) .
- Economic Factors: Iodine’s higher cost compared to fluorine or chlorine may limit large-scale applications unless offset by superior performance in niche roles (e.g., radiopharmaceuticals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
